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Introduction

The study of tumor-specific T cell responses is fundamental to the development of novel cancer
immunotherapies, including adoptive cell therapy (ACT). The AH1 peptide, derived from the
envelope glycoprotein 70 (gp70) of an endogenous murine leukemia virus, is a potent tumor
rejection antigen expressed by various tumor cell lines of BALB/c origin, such as the CT26
colon carcinoma.[1][2] It is highly immunogenic and serves as a critical target for cytotoxic T
lymphocytes (CTLs).[1][3] Generating clonal populations of T cells with a single, defined
antigen specificity is invaluable for dissecting immune mechanisms, screening therapeutic
candidates, and developing targeted cell-based therapies.[4][5][6]

This document provides a detailed protocol for the isolation, cloning, expansion, and functional
characterization of AH1-specific CD8+ T cell clones from tumor-bearing mice. The
methodologies described herein are designed for researchers in immunology and drug
development to produce pure, functional, and antigen-specific T cell populations for preclinical
studies.

l. Quantitative Data Summary

The following tables summarize key quantitative outcomes from published protocols for
generating AH1-specific T cells.

Table 1: T Cell Expansion and Purity
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Parameter Reported Value Source
Fold Expansion Up to 470-fold [1]
Purity (AH1-Tetramer+) Consistently close to 100% [1]

| Total Cell Yield | Up to 30 x 10°¢ cells per mouse |[1][6] |

Table 2: Functional Activity of Expanded AH1-Specific T Cell Clones

Assay Target Cells E:T Ratio Result Source
Significant and
: gp70- .
In Vitro . selective
. expressing 1:1 . [11[3]
Cytotoxicity elimination of
tumor cells
target cells
Cytokine Production of
_ CT26 (AH1+) 1:1 [11[7]
Production IFNy and TNFa

| Cytokine Production | F1F (AH1-) | 1:1 | No significant IFNy or TNFa production |[1] |

Il. Experimental Workflow and Signaling

The overall process involves isolating rare antigen-specific T cells, expanding them into a
clonal population, and verifying their function.
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Caption: Workflow for generating AH1-specific T cell clones.
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T cell activation is initiated by the T cell receptor (TCR) recognizing the AH1 peptide presented
by an MHC molecule, with co-stimulation provided by molecules like CD28.

Caption: Simplified T cell activation signaling pathway.

lll. Experimental Protocols
Protocol 1: Isolation of AH1-Specific CD8+ T Cells

This protocol details the isolation of rare AH1-specific T cells from lymphoid tissue of tumor-
bearing mice using peptide-MHC tetramers and fluorescence-activated cell sorting (FACS).

1.1. Materials and Reagents

e Tumor-draining lymph nodes (TDLNs) and/or tumors from CT26-bearing BALB/c mice.
o RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.
e Collagenase D (1 mg/mL) and DNase | (20 U/mL) for tumor digestion.

e 70 um cell strainers.

o FACS Buffer: PBS with 2% FBS and 2 mM EDTA.

e Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, and a viability dye.

e PE-conjugated AH1 (SPSYVYHQF)-H-2Ld Tetramer.

o Flow cytometer with single-cell sorting capability.

1.2. Methodology

o Harvest TDLNs and/or tumors from euthanized CT26-bearing BALB/c mice.

e Prepare single-cell suspensions.

o For TDLNs, mechanically dissociate tissue through a 70 um cell strainer.
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o For tumors, mince the tissue and digest in RPMI containing Collagenase D and DNase |
for 45-60 minutes at 37°C before passing through a strainer.

e Wash cells with RPMI and resuspend in FACS bulffer.
o Stain cells with the AH1-tetramer for 60 minutes at 4°C in the dark.

e Add the antibody cocktail (Anti-CD8, Anti-CD3, viability dye) and incubate for an additional
30 minutes at 4°C.

e Wash the cells twice with FACS buffer.
* Resuspend the final cell pellet in FACS buffer for sorting.

e Using a flow sorter, gate on live, single CD3+CD8+ cells and then identify the AH1-tetramer-
positive population for sorting.

Protocol 2: Single-Cell Cloning

This protocol describes the cloning of isolated T cells by sorting individual cells into 96-well
plates.

2.1. Materials and Reagents
o Sorted AH1-specific CD8+ T cells.
e 96-well U-bottom plates.

e T Cell Culture Medium: RPMI 1640, 10% FBS, L-glutamine, penicillin-streptomycin, 50 pM 2-
mercaptoethanol.

o Feeder Cells: Irradiated (e.g., 30 Gy) splenocytes from healthy BALB/c mice.
e Phytohemagglutinin-L (PHA-L).
e Recombinant murine Interleukin-2 (IL-2) and Interleukin-7 (IL-7).

2.2. Methodology
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e Prepare cloning plates by adding 100 pL of T cell culture medium containing feeder cells (5 x
10° cells/mL), PHA-L (1 pg/mL), and IL-2 (50 U/mL) to each well of a 96-well U-bottom plate.

e Use the flow sorter to deposit a single, live, AH1-tetramer+ CD8+ T cell into each prepared
well.

 Incubate the plates at 37°C in a 6% CO: incubator.
o After 3-4 days, add 50 pL of fresh T cell culture medium containing IL-2 and IL-7 (10 ng/mL).

o Monitor wells for clonal expansion (visible cell clusters) starting from day 7-10. Change half
the media weekly with fresh cytokine-supplemented media.

e Once clones have expanded to cover >50% of the well bottom, transfer them to larger wells
(e.q., 48- or 24-well plates) for further expansion.

Protocol 3: Expansion of T Cell Clones

This protocol details the large-scale expansion of established T cell clones using anti-
CD3/CD28 beads.

3.1. Materials and Reagents

Established T cell clones.

T Cell Culture Medium.

Anti-CD3/Anti-CD28 coated magnetic beads.[38][9]

Recombinant murine IL-2, IL-7, and IL-15.[1][10]

3.2. Methodology

e Count the T cells from a well-established clone.

e In a new culture vessel, resuspend T cells at 1 x 10° cells/mL in T cell culture medium.

e Add anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio.
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e Supplement the medium with a cytokine cocktail. A combination of IL-7 and IL-15 is
recommended to promote a less differentiated, central-memory phenotype.[1] Alternatively,
IL-2 can be used.[10][11]

e |ncubate at 37°C, 6% CO:..

e Monitor cell density and viability daily. Split cultures as needed to maintain a density between
0.5-2.0 x 10° cells/mL.

e Restimulate the T cells every 10-14 days using the same procedure to drive further
expansion.

Protocol 4: Functional Validation of T Cell Clones

These assays confirm the specificity and cytotoxic potential of the expanded T cell clones.
4.1. In Vitro Cytotoxicity Assay

4.1.1. Materials and Reagents

Expanded AH1-specific T cell clones (Effector cells).

Target cells: CT26 (AH1-positive) and F1F or another gp70-negative cell line (AH1-negative
control).[1]

Caspase-3/7 apoptosis reagent or another viability dye (e.g., 7-AAD).

Flow cytometer.

4.1.2. Methodology

Harvest and count effector and target cells.

Set up co-cultures in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1,
1:1). Include target cells alone as a control for spontaneous death.

Incubate the plate for 4-6 hours at 37°C.[12][13]

Add the Caspase-3/7 reagent or viability dye according to the manufacturer's instructions.
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e Analyze the plate on a flow cytometer.

o Calculate the percentage of specific lysis: % Specific Lysis = 100 * [(% Dead Targets in Co-
culture - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets)]

4.2. Intracellular Cytokine Staining Assay

4.2.1. Materials and Reagents

Expanded T cell clones.

o Stimulator cells: CT26 (AH1+) and F1F (AH1-). Anti-CD3/CD28 beads can be used as a
positive control.[1]

» Brefeldin A or Monensin (protein transport inhibitors).

e Fluorochrome-conjugated antibodies: Anti-CD8, Anti-IFNy, Anti-TNFa.

» Fixation/Permeabilization Buffer Kit.

o Flow cytometer.

4.2.2. Methodology

e Co-culture 1 x 10° T cells with stimulator cells at a 1:1 ratio for 1 hour at 37°C.
e Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
e Harvest cells and stain for surface markers (e.g., Anti-CD8).

» Fix and permeabilize the cells using a commercial kit.

 Stain for intracellular cytokines (Anti-IFNy, Anti-TNFa).

e Wash and resuspend cells in FACS buffer.

e Analyze by flow cytometry, gating on the CD8+ T cell population to determine the percentage
of cells producing IFNy and TNFa in response to each stimulus.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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